molecular formula C22H24N4O3 B2768480 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894022-26-5

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2768480
CAS No.: 894022-26-5
M. Wt: 392.459
InChI Key: FWEFKCJZPNCUPT-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the indole derivative and perform a series of functional group transformations to introduce the ethyl and urea groups. The methoxyphenyl-pyrrolidinone moiety can be synthesized separately and then coupled with the indole derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone group in the pyrrolidinone ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the ketone group in the pyrrolidinone ring can yield the corresponding alcohol.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the indole, methoxyphenyl, and pyrrolidinone moieties provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-19-7-4-6-18(14-19)26-15-17(13-21(26)27)24-22(28)23-10-12-25-11-9-16-5-2-3-8-20(16)25/h2-9,11,14,17H,10,12-13,15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEFKCJZPNCUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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